molecular formula C7H8O2S B13147696 3-(Thiolan-2-yl)prop-2-ynoic acid

3-(Thiolan-2-yl)prop-2-ynoic acid

Katalognummer: B13147696
Molekulargewicht: 156.20 g/mol
InChI-Schlüssel: BROJIAURVPBMDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Thiolan-2-yl)prop-2-ynoic acid is an organic compound with the molecular formula C7H8O2S It contains a thiolane ring, a carboxylic acid group, and an alkyne group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiolan-2-yl)prop-2-ynoic acid typically involves the reaction of thiolane with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Thiolan-2-yl)prop-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Esters or amides.

Wissenschaftliche Forschungsanwendungen

3-(Thiolan-2-yl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 3-(Thiolan-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. The alkyne group can undergo cycloaddition reactions with various biomolecules, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Thiophen-2-yl)prop-2-ynoic acid: Contains a thiophene ring instead of a thiolane ring.

    3-(Furan-2-yl)prop-2-ynoic acid: Contains a furan ring instead of a thiolane ring.

    3-(Pyrrol-2-yl)prop-2-ynoic acid: Contains a pyrrole ring instead of a thiolane ring.

Uniqueness

3-(Thiolan-2-yl)prop-2-ynoic acid is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties. The combination of the thiolane ring with the alkyne and carboxylic acid groups makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C7H8O2S

Molekulargewicht

156.20 g/mol

IUPAC-Name

3-(thiolan-2-yl)prop-2-ynoic acid

InChI

InChI=1S/C7H8O2S/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-2,5H2,(H,8,9)

InChI-Schlüssel

BROJIAURVPBMDL-UHFFFAOYSA-N

Kanonische SMILES

C1CC(SC1)C#CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.